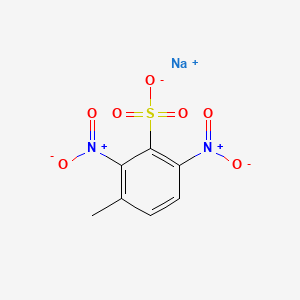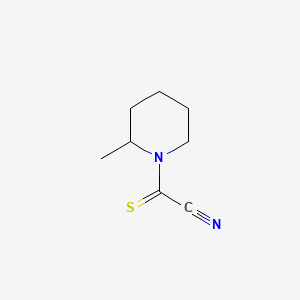
(R)-2-((Boc-amino)methyl)-3-methylbutyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((Boc-amino)methyl)-3-methylbutyr is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Boc-amino)methyl)-3-methylbutyr typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) anhydride. The process begins with the starting material, which is subjected to a series of reactions to introduce the Boc-protected amine group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-2-((Boc-amino)methyl)-3-methylbutyr is scaled up using similar synthetic routes but optimized for larger quantities. This involves the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((Boc-amino)methyl)-3-methylbutyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the Boc-protected amine group.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a primary amine.
Applications De Recherche Scientifique
®-2-((Boc-amino)methyl)-3-methylbutyr has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism by which ®-2-((Boc-amino)methyl)-3-methylbutyr exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. This interaction often involves the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-Boc-3-aminopyrrolidine
- ®-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-tert-Butyl 4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Uniqueness
®-2-((Boc-amino)methyl)-3-methylbutyr is unique due to its specific chiral center and the presence of the Boc-protected amine group. This combination of features makes it particularly useful in asymmetric synthesis and the development of chiral pharmaceuticals. Its ability to undergo a variety of chemical reactions also enhances its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7(8(6-12)10(14)15)5-9(13)16-11(2,3)4/h7-8H,5-6,12H2,1-4H3,(H,14,15)/t7?,8-/m0/s1 |
Clé InChI |
GRSCYBCTSXLYMO-MQWKRIRWSA-N |
SMILES isomérique |
CC(CC(=O)OC(C)(C)C)[C@H](CN)C(=O)O |
SMILES canonique |
CC(CC(=O)OC(C)(C)C)C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


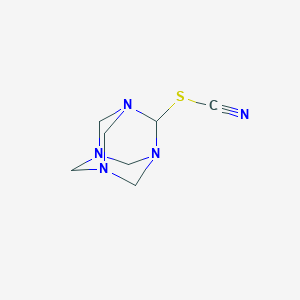

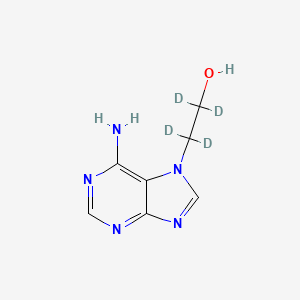
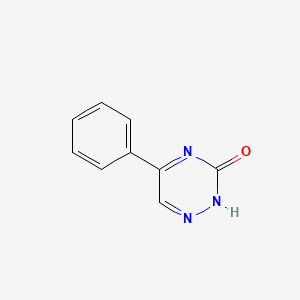
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

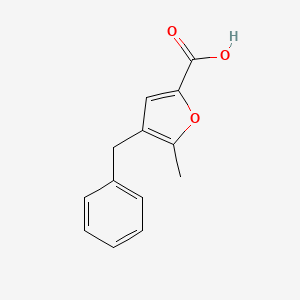
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
